Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structural features and potential applications. The compound is characterized by a spirocyclic framework, which consists of a bicyclic system where two rings are connected through a single atom. This structural motif imparts unique chemical and physical properties to the compound, making it a valuable building block in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. This reaction proceeds through a condensation mechanism, resulting in the formation of isomeric products . The reaction is carried out in toluene under reflux conditions for approximately 2 hours . The resulting mixture is then subjected to column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Condensation Reactions: The compound reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Acylation Reactions: The spirocyclic pyrazoles derived from the compound can be acylated at the NH nitrogen atom.
Common Reagents and Conditions
N,N-Dimethylformamide Dimethyl Acetal: Used in condensation reactions.
Hydrazine Hydrate: Utilized in the formation of spirocyclic pyrazoles.
Acylating Agents: Employed in acylation reactions to modify the NH nitrogen atom.
Major Products Formed
Isomeric Condensation Products: Formed through the reaction with N,N-dimethylformamide dimethyl acetal.
Spirocyclic Pyrazoles: Generated through the reaction with hydrazine hydrate.
N-Acetyl Derivatives: Produced via acylation of spirocyclic pyrazoles.
Scientific Research Applications
Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in specific binding interactions with biological macromolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic framework and the presence of an amino group at the 1-position. This structural feature distinguishes it from other similar compounds and imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl (4S)-4-amino-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-7-14(8-10-16)6-4-5-11(14)15/h11H,4-10,15H2,1-3H3/t11-/m0/s1 |
InChI Key |
CKVUVGPTCBYZJW-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC[C@@H]2N)CC1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2N)CC1 |
Origin of Product |
United States |
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